Parylene D

Description

The exact mass of the compound Tetrachlorotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene, mixed isomers is 345.966361 g/mol and the complexity rating of the compound is 270. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Parylene D suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Parylene D including the price, delivery time, and more detailed information at info@benchchem.com.

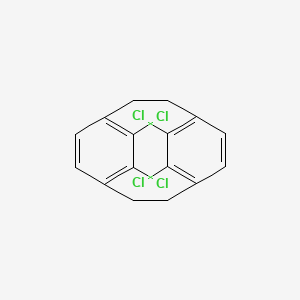

Structure

3D Structure

Properties

IUPAC Name |

5,6,11,12-tetrachlorotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl4/c17-13-9-1-2-10(14(13)18)7-8-12-4-3-11(6-5-9)15(19)16(12)20/h1-4H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYFSCKPZVYAASR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=C(CCC3=C(C(=C1C=C3)Cl)Cl)C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30501-29-2 | |

| Record name | Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene, tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrachlorotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene, mixed isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

chemical structure of Parylene D polymer

An In-depth Technical Guide to the Chemical Structure of Parylene D Polymer

This technical guide provides a comprehensive overview of the chemical structure, properties, and polymerization process of Parylene D, a member of the Parylene family of conformal coatings. This document is intended for researchers, scientists, and drug development professionals who utilize or are exploring the use of Parylene coatings in their applications.

Chemical Structure of Parylene D

Parylene D is a chlorinated derivative of Parylene N.[1][2] The backbone of the polymer consists of para-benzenediyl rings (-C₆H₄-) connected by 1,2-ethanediyl bridges (-CH₂-CH₂-).[1] In the case of Parylene D, two hydrogen atoms on the aromatic ring are substituted with chlorine atoms.[3][4][5] This chlorination significantly influences the polymer's thermal stability and barrier properties.[6][7][8]

The empirical formula of the Parylene D repeating unit is C₈H₆Cl₂. The monomer is a reactive diradical, dichloro-para-xylylene, which is generated in situ during the deposition process.

The Gorham Polymerization Process

Parylene coatings are applied using a unique chemical vapor deposition (CVD) process, commonly known as the Gorham process, named after its developer, William F. Gorham.[1][3] This process is conducted under vacuum and involves three key stages: vaporization, pyrolysis, and deposition.[4][9][10][11] A significant advantage of this method is that the polymerization occurs without the need for solvents, catalysts, or plasticizers, resulting in a pure and highly conformal coating.[1][3]

Experimental Protocol: Chemical Vapor Deposition of Parylene D

-

Vaporization: The process begins with the solid precursor, a stable crystalline dimer named di-dichloro-para-xylylene. This powdered dimer is placed in a vaporizer and heated to approximately 150°C under vacuum.[8][9] At this temperature, the dimer sublimes, transitioning directly from a solid to a gaseous state.[9]

-

Pyrolysis: The gaseous dimer then flows into a pyrolysis chamber, where it is subjected to a much higher temperature, typically around 650-680°C.[8][9] This intense heat cleaves the dimer at the methylene-methylene bonds, breaking it down into two reactive monomer molecules of dichloro-para-xylylene.[4][10]

-

Deposition and Polymerization: The reactive monomer gas then enters the room-temperature deposition chamber containing the substrate to be coated.[9] Upon contact with the cooler surfaces, the monomers adsorb and spontaneously polymerize, forming long, linear polymer chains.[2][4] This process occurs at a molecular level, ensuring a uniform and pinhole-free coating that conforms precisely to the substrate's topography, even in deep crevices and sharp corners.[12][13] The deposition chamber is maintained at ambient temperature, which is crucial for coating temperature-sensitive substrates.[2][9] Any unreacted monomer is drawn out of the chamber and collected in a cold trap.[9]

The thickness of the resulting Parylene D film is controlled by the amount of dimer initially placed in the vaporizer.[3]

Properties of Parylene D

Parylene D exhibits a unique combination of physical, mechanical, electrical, and barrier properties. Its primary distinction from other Parylene variants is its enhanced thermal stability.[5][6] The following tables summarize the key quantitative data for Parylene D, with comparative values for Parylene N and C for context.

Table 1: Physical and Mechanical Properties

| Property | Parylene N | Parylene C | Parylene D |

| Tensile Strength (psi) | 6,500 | 10,000 | 11,000 |

| Yield Strength (psi) | 6,300 | 8,000 | 9,000 |

Data sourced from[13]

Table 2: Thermal Properties

| Property | Parylene N | Parylene C | Parylene D |

| Melting Point (°C) | 420 | 290 | 380 |

| Continuous Service Temperature (°C) | 60 | 80 | 100 |

| Short-Term Service Temperature (°C) | 80 | 100 | 120 |

Data sourced from[14]

Table 3: Electrical Properties

| Property | Parylene N | Parylene C | Parylene D |

| Dielectric Strength (V/mil @ 1 mil) | 7,000 | 5,600 | 5,500 |

| Dielectric Constant (at 1 MHz) | 2.65 | 2.95 | 2.82 |

| Dissipation Factor (at 1 MHz) | 0.0006 | 0.013 | 0.003 |

Note: Specific ASTM methods are followed for these measurements as indicated in source documents.

Visualization of the Polymerization Pathway

The following diagram illustrates the transformation of the Parylene D dimer into the final polymer structure.

References

- 1. Parylene - Wikipedia [en.wikipedia.org]

- 2. paryleneengineering.com [paryleneengineering.com]

- 3. vsiparylene.com [vsiparylene.com]

- 4. physics.rutgers.edu [physics.rutgers.edu]

- 5. Different Types of Parylene | Specialty Coating Systems [scscoatings.com]

- 6. Parylene Properties | Specialty Coating Systems [scscoatings.com]

- 7. youtube.com [youtube.com]

- 8. paryleneengineering.com [paryleneengineering.com]

- 9. advancedcoating.com [advancedcoating.com]

- 10. Parylene Process: 5 Keys to Success | Specialty Coating Systems [scscoatings.com]

- 11. Parylene Factory, Parylene C, Parylene D Factory, Conformal Coating Powder [hnsolarchem.com]

- 12. paryleneengineering.com [paryleneengineering.com]

- 13. vp-sci.com [vp-sci.com]

- 14. A Guide to Parylene Service Temperatures | Specialty Coating Systems [scscoatings.com]

An In-depth Technical Guide to the Synthesis of Dichloro-di-p-xylylene Dimer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dichloro-di-p-xylylene dimer, a crucial precursor for the production of poly(p-xylylene) polymers, widely known as Parylene C.[1][2][3] These polymers are extensively used in the electronics, medical device, and aerospace industries for their exceptional conformal coating properties, providing excellent moisture, chemical, and dielectric barriers.[2][3] This document details the prevalent multi-step synthesis pathway, including experimental protocols, quantitative data, and a visual representation of the chemical transformations.

Synthesis Pathway Overview

The industrial production of dichlorodi-p-xylylene dimer is predominantly achieved through a multi-step chemical synthesis.[4] The most common route starts with 2-chloro-p-xylene (B1217518) and proceeds through the formation of a quaternary ammonium (B1175870) salt, which then undergoes a Hofmann elimination reaction to yield the final cyclophane product.[4][5]

The overall synthesis can be summarized in the following stages:

-

Photochemical Chlorination: 2-chloro-p-xylene is chlorinated to produce 2-chloro-p-xylyl chloride.

-

Quaternization: The resulting 2-chloro-p-xylyl chloride is reacted with trimethylamine (B31210) to form 2-chloro-p-methylbenzyltrimethylammonium chloride.

-

Hofmann Elimination: The quaternary ammonium salt is subjected to thermal decomposition in the presence of a strong base to yield dichlorodi-p-xylylene dimer.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis, compiled from various sources.

Table 1: Photochemical Chlorination of 2-chloro-p-xylene

| Parameter | Value | Reference |

| Starting Material | 2-chloro-p-xylene | [5] |

| Reagent | Chlorine (gaseous) | [5] |

| Temperature | 150-170 °C | [5] |

| Catalyst | 500 W lamp (photochemical) | [5] |

| Product | 2-chloro-p-xylyl chloride | [5] |

| Boiling Point | 120-125 °C / 2.4-2.7 kPa | [5] |

| Yield | 78-84% | [5] |

Table 2: Synthesis of 2-chloro-p-methylbenzyltrimethylammonium chloride

| Parameter | Value | Reference |

| Starting Material | 2-chloro-p-xylyl chloride | [5] |

| Reagent | Trimethylamine (gaseous) | [5] |

| Solvent | Acetone (B3395972) | [5] |

| Temperature | 0-5 °C | [5] |

| Reaction Time | 2.5-3 hours | [5] |

| Product | 2-chloro-p-methylbenzyltrimethylammonium chloride | [5] |

| Yield | 95-98% | [5] |

Table 3: Synthesis of Dichlorodi-p-xylylene Dimer via Hofmann Elimination

| Parameter | Value | Reference |

| Starting Material | 2-chloro-p-methylbenzyltrimethylammonium chloride | [5][6] |

| Reagents | Concentrated alkali solution (e.g., NaOH, Na2CO3) | [5][6] |

| Solvents | Water, Diethylene glycol | [6] |

| Temperature | 70-120 °C | [5][6] |

| Reaction Time | 3-12 hours | [5][6] |

| Product | Dichlorodi-p-xylylene dimer | [5][6] |

| Final Product Purity | 98.5-99.2% | [5] |

| Overall Yield | 10-12% (based on 2-chloro-p-xylene) | [5] |

| High Yield Example | 82.3% (from quaternary salt) | [6] |

Experimental Protocols

The following are detailed experimental methodologies for the key steps in the synthesis of dichlorodi-p-xylylene dimer.

Step 1: Synthesis of 2-chloro-p-xylyl chloride[5]

-

A 3-necked flask is equipped with a reflux condenser, a thermometer, and a chlorine inlet tube.

-

124 g of 2-chloro-p-xylene is placed in the flask.

-

The flask is irradiated with a 500 W lamp while dried chlorine gas is introduced at a rate of 28 g/h. The reaction temperature is maintained at 150-170 °C.

-

The evolved gaseous HCl is neutralized in a 15% NaOH solution.

-

After the absorption of 63 g of chlorine, the reaction mixture is cooled to room temperature and purged with nitrogen.

-

The product, 2-chloro-p-xylyl chloride, is isolated by distillation, yielding 120.5 g (78%) with a boiling point of 120-125 °C at 2.4-2.7 kPa.

Step 2: Synthesis of 2-chloro-p-methylbenzyltrimethylammonium chloride[5]

-

A mixture of 120.5 g of 2-chloro-p-xylyl chloride in 350 ml of acetone is cooled to 2-5 °C.

-

Gaseous trimethylamine, prepared by the action of a 50% NaOH solution on 66 g of trimethylamine hydrochloride at 40 °C, is introduced over 3 hours.

-

The resulting crystalline precipitate of the quaternary ammonium salt is filtered off and dried.

-

This step yields 153 g of 2-chloro-p-methylbenzyltrimethylammonium chloride (95% yield).

Step 3: Synthesis of Dichlorodi-p-xylylene Dimer[5][6]

Method A (Lower Yield): [5]

-

The dried 2-chloro-p-methylbenzyltrimethylammonium chloride is subjected to thermal decomposition at 110-120 °C in a concentrated alkali solution.

-

The reaction is carried out for 3-3.5 hours.

-

The resulting poly-p-xylylene precipitate is filtered off, washed with water, and dried.

-

Dichlorodi-p-xylylene is extracted from the polymer with an organic solvent (e.g., toluene).

-

After distillation of the solvent, the final product is crystallized. The yield is 10-12% based on the initial 2-chloro-p-xylene.

Method B (Higher Yield): [6]

-

In a four-necked flask equipped with a condenser, stirrer, and thermometer, add 46.1 g (0.2 mol) of N-(3-chloro-4-methylbenzyl)trimethylammonium chloride, 100 ml of water, 114.5 mL of diethylene glycol, and 1.844 g of tert-butylcatechol.

-

The mixture is stirred for 1 hour and heated to 90 °C.

-

Slowly add 260 mL of a 40% aqueous sodium hydroxide (B78521) solution and 82.3 mL of a 40% sodium carbonate aqueous solution dropwise into the flask.

-

Slowly raise the temperature to 110 °C and react for 10 hours. The trimethylamine gas generated is recycled and absorbed with water.

-

The reaction mixture is filtered by suction. The filter cake is added to 250 mL of an ethanol (B145695) solution and stirred at 50 °C for 1.5 hours.

-

The mixture is filtered while hot, and the filtrate is collected and cooled for crystallization.

-

The white crystals are obtained by suction filtration. The filtrate is concentrated to 30 mL for a second crystallization.

-

The combined white crystals are dried and weighed, yielding 22.8 g of dichlorodi-p-xylylene dimer (82.3% yield).

Visualizations

Synthesis Pathway

Caption: Synthesis pathway of Dichlorodi-p-xylylene Dimer.

Experimental Workflow for High-Yield Synthesis

Caption: Workflow for high-yield dimer synthesis.

References

- 1. advancedcoating.com [advancedcoating.com]

- 2. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 3. Parylene C Dimer,Parylene C Polymer Manufacturer | Parylene raw material dimer factory - Leading Parylene dimers ,Plant-origin Cholesterol supplier in China | Shanghai QIXIN New Materials Technology Co.,Ltd [qixinchemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. RU2101272C1 - Method of synthesis of dichloro-di-para-xylylene - Google Patents [patents.google.com]

- 6. CN105175218A - Preparation method of dichloro-p-xylene cyclic dimer - Google Patents [patents.google.com]

Parylene D polymerization mechanism and kinetics

An In-depth Technical Guide to the Polymerization Mechanism and Kinetics of Parylene D

For researchers, scientists, and drug development professionals, understanding the intricacies of polymer coating technologies is paramount for advancing material science and medical device innovation. Parylene D, a chlorinated variant of the poly(p-xylylene) family, offers enhanced thermal stability and is a crucial material for applications demanding high performance. This guide provides a detailed exploration of the polymerization mechanism and kinetics of Parylene D, complete with experimental protocols and quantitative data.

Introduction to Parylene D

Parylene is the trade name for a series of polymers deposited through a unique chemical vapor deposition (CVD) process.[1] The foundational member of this family is Parylene N, an unsubstituted, highly crystalline polymer.[2][3] Parylene D is derived from the same precursor as Parylene N but is modified by the substitution of two aromatic hydrogen atoms with chlorine atoms.[3] This structural difference imparts Parylene D with greater thermal endurance compared to its counterparts, Parylene C and N.[3][4][5] While Parylene C is more commonly used due to its excellent combination of barrier and electrical properties, Parylene D's ability to withstand higher operating temperatures makes it suitable for more demanding environments.[3][5]

The Gorham Process: Polymerization Mechanism

The deposition of Parylene D follows the Gorham process, a solvent-free, vapor deposition polymerization method developed by William F. Gorham at Union Carbide.[6][7] This process ensures the formation of a highly conformal, pinhole-free polymer film.[1][4][6][7][8][9] The mechanism can be systematically broken down into three critical stages, which occur under vacuum conditions.[2][4]

Stage 1: Sublimation of the Dimer The process begins with the solid precursor, a high-purity crystalline dimer named dichloro-[2.2]paracyclophane.[3][4] This powdered material is placed in a vaporizer and heated to approximately 150-170°C under a partial vacuum.[1][8] At this temperature, the dimer sublimes, transitioning directly from a solid to a gaseous state without passing through a liquid phase.[1][10]

Stage 2: Pyrolysis into Monomers The gaseous dimer is then transported into a pyrolysis furnace. Here, it is subjected to a much higher temperature, typically between 650°C and 700°C.[4][8] This intense heat causes the dimer to cleave at the two methylene-methylene bonds, yielding two highly reactive, stable monomeric diradicals of chloro-p-xylylene.[1][3][8][10] This step is a quantitative cleavage, ensuring a high yield of the reactive monomer.[3]

Stage 3: Deposition and Polymerization The gaseous monomer enters the deposition chamber, which is held at ambient room temperature.[3][4][8] Upon contact with any surface within the chamber, the reactive monomers spontaneously adsorb and polymerize.[3] This polymerization is a free-radical, chain-growth process that forms long, linear polymer chains of poly(dichloro-p-xylylene), the final Parylene D film.[2][8] Because the deposition occurs from a vapor phase at low pressure (around 0.1 torr), the monomer molecules impinge on all exposed surfaces uniformly, resulting in a truly conformal and pinhole-free coating.[3]

Kinetics of Parylene D Polymerization

The kinetics of the Parylene D deposition process are distinct from other Parylene variants, primarily due to the presence of the two chlorine atoms on the benzene (B151609) ring.

Deposition Rate and Sticking Coefficient Parylene D exhibits a faster deposition rate than both Parylene N and Parylene C.[8][11] This is attributed to a very high "sticking coefficient," which is the ratio of monomers that adhere to a surface to the total number of monomers that impact it.[8][12] A high sticking coefficient means the monomer has a high probability of staying and polymerizing where it first makes contact.[13]

While this leads to a faster coating process, it can also present challenges in achieving coating uniformity, especially on complex geometries with tall components. The monomer's tendency to "stick where it lands" can lead to a "shadowing" effect, where areas not in the direct line-of-sight of the monomer flow receive a thinner coating.[13]

Factors Influencing Deposition Kinetics

-

Substrate Temperature: The polymerization of Parylene occurs on cool surfaces.[9] The deposition rate is inversely proportional to the substrate temperature; as the surface temperature increases, the rate of deposition decreases.[14]

-

Monomer Pressure: The concentration of the monomer in the deposition chamber directly influences the polymerization rate. A higher partial pressure of the monomer leads to an increased deposition rate.[12][14]

-

Dimer Mass and Feed Rate: The total mass of the initial dimer is the primary factor determining the final thickness of the polymer film.[15] The rate at which the dimer is sublimated and fed into the pyrolysis furnace controls the monomer concentration and, consequently, the deposition rate.[15]

Quantitative Data Summary

The following tables summarize key quantitative data for Parylene D in comparison to other common Parylene variants.

Table 1: Thermal and Mechanical Properties

| Property | Parylene D | Parylene C | Parylene N |

| Melting Point (°C) | 380[16] | 290[16] | 420[5][16] |

| Max. Use Temp. (Long Term, in Air) | 100-125°C[5][17] | 80-100°C[17] | 60-80°C |

| Tensile Strength (MPa) | 75[16] | 70[16] | 45[16] |

| Elongation to Break (%) | 10[16] | 200[16] | 30[16] |

| Density (g/cm³) | 1.418[16] | 1.289[16] | 1.110[16] |

Table 2: Deposition Characteristics

| Property | Parylene D | Parylene C | Parylene N |

| Deposition Rate | Highest[8][11][16] | Moderate[16][18][19] | Lowest[8][16][18] |

| Sticking Coefficient | Very High[8] | High | Low |

| Crevice Penetration | Least[16] | Good[16] | Best[4][16] |

| Coating Uniformity | Good (can be challenging)[8][11] | Good[16] | Best[16] |

Experimental Protocols

This section outlines a general methodology for the deposition of Parylene D via the Gorham process.

1. Substrate Preparation

-

Cleaning: Thoroughly clean all substrates to ensure optimal adhesion. This can be achieved using a sequence of solvents such as isopropyl alcohol (IPA) and deionized water. Ultrasonic baths can aid in removing particulate contamination.[8]

-

Adhesion Promotion: To enhance the bond between the Parylene D film and the substrate, apply an adhesion promoter. A-174 (γ-methacryloxypropyltrimethoxysilane) is a commonly used silane (B1218182) adhesion promoter. It can be applied either by vapor phase deposition or by dipping/wiping with a dilute solution.

2. CVD System Setup and Loading

-

Dimer Loading: Accurately weigh the required amount of dichloro-[2.2]paracyclophane dimer. The mass of the dimer directly correlates with the final film thickness, a relationship that should be calibrated for the specific deposition system being used.[15] Load the weighed dimer into the vaporizer boat.

-

Substrate Mounting: Securely mount the prepared substrates onto fixtures within the deposition chamber. Ensure proper spacing to avoid shadowing, especially given Parylene D's high sticking coefficient.[8][13]

3. Deposition Process Execution

-

Evacuation: Seal the deposition chamber and evacuate the system to a base pressure, typically in the range of 0.02 to 0.1 mbar.[9]

-

Initiation: Begin the process by heating the vaporizer to the sublimation temperature (~150-170°C) and the pyrolysis furnace to the cleavage temperature (~650-700°C).[8]

-

Deposition: The process runs automatically as the sublimed dimer vapor is drawn through the pyrolysis furnace and into the room-temperature deposition chamber where polymerization occurs. Monitor the system pressure and temperatures throughout the run.

-

Cold Trap: Ensure a cold trap, typically cooled with liquid nitrogen, is operational between the deposition chamber and the vacuum pump to capture any unreacted monomer, thereby protecting the pump.[9]

4. Post-Deposition and Characterization

-

System Cooldown: Once all the dimer has been consumed, turn off the heaters and allow the system to cool down.

-

Venting: Once cooled, safely vent the chamber back to atmospheric pressure with an inert gas like nitrogen before opening.

-

Unloading: Carefully remove the coated substrates from the chamber.

-

Characterization: Measure the thickness of the Parylene D film using appropriate techniques such as profilometry, ellipsometry, or cross-sectional microscopy to verify it meets specifications.

References

- 1. advancedcoating.com [advancedcoating.com]

- 2. Parylene Process: 5 Keys to Success | Specialty Coating Systems [scscoatings.com]

- 3. physics.rutgers.edu [physics.rutgers.edu]

- 4. paryleneengineering.com [paryleneengineering.com]

- 5. Different Types of Parylene | Specialty Coating Systems [scscoatings.com]

- 6. Parylene - Wikipedia [en.wikipedia.org]

- 7. paryleneengineering.com [paryleneengineering.com]

- 8. vsiparylene.com [vsiparylene.com]

- 9. Polymer coatings. Parylene coating systems - Plasma.com [plasma.com]

- 10. Understanding Parylene Deposition | Specialty Coating Systems [scscoatings.com]

- 11. hzo.com [hzo.com]

- 12. vsiparylene.com [vsiparylene.com]

- 13. vsiparylene.com [vsiparylene.com]

- 14. physics.unm.edu [physics.unm.edu]

- 15. Parylene Deposition: Process Parameters, Control & Thickness - Conformal Coating UK [conformalcoating.co.uk]

- 16. seas.upenn.edu [seas.upenn.edu]

- 17. A Guide to Parylene Service Temperatures | Specialty Coating Systems [scscoatings.com]

- 18. How Fast Does Parylene Deposit? | Specialty Coating Systems [scscoatings.com]

- 19. smif.pratt.duke.edu [smif.pratt.duke.edu]

thermal properties and melting point of Parylene D

An In-depth Technical Guide to the Thermal Properties and Melting Point of Parylene D

For researchers, scientists, and drug development professionals, understanding the material properties of biocompatible coatings is paramount. Parylene D, a chlorinated poly(p-xylylene), is a conformal coating valued for its barrier properties and thermal stability. This guide provides a comprehensive overview of the thermal characteristics of Parylene D, methodologies for their determination, and a comparative analysis with other common Parylene variants.

Thermal Properties of Parylene D

Parylene D exhibits robust thermal stability, making it suitable for applications involving elevated temperatures. A summary of its key thermal properties is presented below, with comparative data for other Parylene types for context.

Quantitative Data Summary

The thermal properties of Parylene D and other common Parylene variants are summarized in the table below. These values represent typical data reported in the literature and can vary based on the specific deposition process and testing conditions.

| Property | Parylene D | Parylene C | Parylene N | Parylene HT® (AF-4) | Test Method (Typical) |

| Melting Point (°C) | 380[1] | 290[1] | 420[1] | >500 | ASTM D3418 |

| Glass Transition Temperature (Tg, °C) | ~110 | 80 - 120 | 60 - 70 | Not well-defined | ASTM D3418 |

| Continuous Service Temperature (°C) | 100[2] | 80[2] | 60[2] | 350[3] | - |

| Short-Term Service Temperature (°C) | 135[2] | 115[2] | 95[2] | 450[3] | - |

| Decomposition Temperature (°C) | Not explicitly stated; similar to other Parylenes | ~290 (in air) | ~489 (in N2)[4] | ~568 (in N2)[4] | ASTM E1131 |

| Coefficient of Thermal Expansion (ppm/°C) | 38 | 35 | 69 | 36 | ASTM E831 |

| Thermal Conductivity (W/m·K) | Not explicitly stated; similar to other Parylenes | 0.082[5] | 0.126 | 0.096 | ASTM C177 |

Note: Some properties for Parylene D, such as the precise glass transition temperature, decomposition temperature, and thermal conductivity, are not consistently reported in readily available literature. The provided values are based on typical findings for the Parylene family and should be confirmed with specific material datasheets.

Experimental Protocols

The characterization of the thermal properties of Parylene D involves several standard analytical techniques. The following are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC) for Melting Point and Glass Transition Temperature

Objective: To determine the melting point (Tm) and glass transition temperature (Tg) of Parylene D.

Standard: Based on ASTM D3418 - "Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry".[6][7][8][9]

Methodology:

-

A small sample of the Parylene D coated substrate (typically 5-10 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in a DSC cell.

-

The temperature of the cell is increased at a constant rate (e.g., 10°C/min).

-

The heat flow to the sample and reference is monitored.

-

The glass transition is observed as a step change in the heat flow, and the melting point is observed as an endothermic peak.

-

The sample is then cooled at a controlled rate and reheated to observe any changes in the thermal transitions.

Thermogravimetric Analysis (TGA) for Decomposition Temperature

Objective: To determine the thermal stability and decomposition temperature of Parylene D.

Standard: Based on ASTM E1131 - "Standard Test Method for Compositional Analysis by Thermogravimetry".[10][11][12][13][14]

Methodology:

-

A small sample of the Parylene D coated substrate is placed in a high-purity ceramic or platinum pan.

-

The pan is suspended from a sensitive microbalance within a furnace.

-

The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The decomposition temperature is typically reported as the temperature at which a certain percentage of weight loss occurs (e.g., T5% for 5% weight loss).[15]

Thermomechanical Analysis (TMA) for Coefficient of Thermal Expansion

Objective: To measure the coefficient of linear thermal expansion (CTE) of Parylene D.

Standard: Based on ASTM E831 - "Standard Test Method for Linear Thermal Expansion of Solid Materials by Thermomechanical Analysis".[16][17][18][19]

Methodology:

-

A small, flat sample of free-standing Parylene D film of known thickness is prepared.

-

The sample is placed on the TMA stage.

-

A probe is brought into contact with the sample surface with a minimal, constant force.

-

The sample is heated at a controlled rate (e.g., 5°C/min).

-

The vertical displacement of the probe is measured as the sample expands or contracts with temperature changes.

-

The CTE is calculated from the slope of the dimensional change versus temperature curve.

Visualizations

Parylene Chemical Vapor Deposition (CVD) Process

The following diagram illustrates the fundamental steps of the Gorham process for depositing Parylene films.

Caption: The three stages of the Parylene chemical vapor deposition process.

Comparative Thermal Stability of Parylenes

This diagram provides a logical relationship illustrating the general hierarchy of the maximum service temperatures for common Parylene variants.

Caption: Hierarchy of thermal stability among common Parylene types.

Conclusion

Parylene D offers a valuable combination of conformal coverage, barrier properties, and thermal stability, with a melting point of approximately 380°C and a continuous service temperature of 100°C.[1][2] Its thermal characteristics, determined by standard methodologies such as DSC, TGA, and TMA, make it a reliable choice for applications in the medical device and pharmaceutical industries where performance at elevated temperatures is critical. For any specific application, it is recommended to consult the manufacturer's detailed specifications and conduct testing under the expected operational conditions.

References

- 1. advancedcoating.com [advancedcoating.com]

- 2. vsiparylene.com [vsiparylene.com]

- 3. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 4. Thermal Analysis of Parylene Thin Films for Barrier Layer Applications [mdpi.com]

- 5. paryleneengineering.com [paryleneengineering.com]

- 6. atslab.com [atslab.com]

- 7. store.astm.org [store.astm.org]

- 8. webstore.ansi.org [webstore.ansi.org]

- 9. standards.iteh.ai [standards.iteh.ai]

- 10. store.astm.org [store.astm.org]

- 11. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 12. kalite.com [kalite.com]

- 13. infinitalab.com [infinitalab.com]

- 14. Compositional Analysis by Thermogravimetry | Testing Standard | WJE [wje.com]

- 15. Thermal Characterization of Parylene for Medical Applications | Specialty Coating Systems [scscoatings.com]

- 16. eyoungindustry.com [eyoungindustry.com]

- 17. matestlabs.com [matestlabs.com]

- 18. store.astm.org [store.astm.org]

- 19. atslab.com [atslab.com]

An In-depth Technical Guide to the Mechanical Strength and Modulus of Parylene D Films

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parylene D, a chlorinated poly(para-xylylene), is a high-performance conformal coating renowned for its exceptional barrier properties, thermal stability, and mechanical robustness. As a member of the Parylene family, it is applied via a unique chemical vapor deposition (CVD) process that results in a pinhole-free, uniform film that conforms precisely to the substrate topography. This technical guide provides a comprehensive overview of the mechanical strength and modulus of Parylene D films, offering valuable data and detailed experimental protocols for professionals in research, development, and drug delivery applications where material integrity is paramount.

Mechanical Properties of Parylene D

Parylene D exhibits a combination of high tensile strength and stiffness, making it a suitable choice for applications requiring durable and resilient coatings. Its mechanical properties are crucial for ensuring the reliability and longevity of coated devices, particularly those subjected to mechanical stress or harsh environments.

Quantitative Data Summary

The mechanical properties of Parylene D films have been characterized according to industry standards, primarily ASTM D882. The following tables summarize the key quantitative data for tensile strength, Young's Modulus (tensile modulus), and elongation at break. For comparative purposes, data for other common Parylene variants (N and C) are also included.

Table 1: Tensile Strength of Parylene Films

| Material | Tensile Strength (MPa) | Tensile Strength (psi) |

| Parylene D | 76 | 11,000 |

| Parylene C | 69 | 10,000 |

| Parylene N | 45 | 6,500 |

Table 2: Young's Modulus of Parylene Films

| Material | Young's Modulus (GPa) | Young's Modulus (psi) |

| Parylene D | 2.8 | 400,000 |

| Parylene C | 3.2 | 460,000 |

| Parylene N | 2.4 | 350,000 |

Table 3: Elongation at Break of Parylene Films

| Material | Elongation at Break (%) |

| Parylene D | 10 |

| Parylene C | 200 |

| Parylene N | 40 |

Note: The properties listed are typical values and can be influenced by deposition parameters and film thickness.

Experimental Protocols

A thorough understanding of the experimental methodology is critical for the accurate interpretation and reproduction of mechanical property data. The following sections detail the protocols for the deposition of Parylene D films and their subsequent mechanical testing.

Parylene D Deposition via Chemical Vapor Deposition (CVD)

Parylene D films are deposited using the Gorham process, a multi-stage CVD technique conducted under vacuum.

Deposition Process Steps:

-

Vaporization: The raw material, dichloro-[2.2]paracyclophane dimer, is vaporized at approximately 150°C.

-

Pyrolysis: The vaporized dimer is then passed through a high-temperature furnace (pyrolysis zone) at around 680°C. This cleaves the dimer into its reactive monomer, chloro-p-xylylene.

-

Deposition: The monomer gas enters the ambient temperature deposition chamber, where it spontaneously polymerizes onto all exposed surfaces, forming a conformal and uniform poly(dichloro-p-xylylene) film.

The thickness of the deposited film is controlled by the amount of dimer used and the deposition time.

Mechanical Testing: Tensile Properties (ASTM D882)

The determination of tensile strength, Young's modulus, and elongation at break for thin plastic films like Parylene D is governed by the ASTM D882 standard.

Specimen Preparation:

-

Parylene D films are typically deposited onto a substrate from which they can be easily released, such as glass slides.

-

The free-standing films are then cut into rectangular test specimens. According to ASTM D882, the specimen width should be between 5.0 mm and 25.4 mm, and the length should be at least 50 mm longer than the grip separation used for testing.[1]

Test Conditions:

-

Conditioning: Specimens are conditioned at a standard laboratory atmosphere of 23 ± 2°C and 50 ± 5% relative humidity for not less than 40 hours prior to testing.[2]

-

Test Environment: The test is conducted under the same standard laboratory conditions.[3]

Testing Procedure:

-

The thickness and width of the specimen are measured accurately at several points along its length.

-

The specimen is mounted in the grips of a universal testing machine, ensuring it is properly aligned.

-

The test is initiated by applying a controlled tensile load at a constant rate of crosshead displacement. The specific rate is determined by the material's properties and the requirements of the standard.

-

The force and elongation are recorded throughout the test until the specimen fractures.

Visualizations

Experimental Workflow for Mechanical Property Characterization

The following diagram illustrates the logical flow of the experimental process for determining the mechanical properties of Parylene D films.

Logical Relationship of Parylene Deposition Process

This diagram illustrates the sequential stages of the chemical vapor deposition process for creating Parylene films.

References

dielectric constant and electrical insulation properties of Parylene D

An In-depth Technical Guide to the Dielectric Constant and Electrical Insulation Properties of Parylene D

For researchers, scientists, and drug development professionals, understanding the material properties of polymers is critical for the design and function of advanced medical devices and electronics. Parylene D, a member of the poly(p-xylylene) family of polymers, offers a unique combination of electrical, thermal, and barrier properties. This guide provides a detailed overview of its dielectric constant and electrical insulation capabilities, complete with quantitative data and the standardized experimental protocols used for their measurement.

Introduction to Parylene D

Parylene D is a chlorinated variant of Parylene N, produced from the same raw material but modified by the substitution of two chlorine atoms for two of the aromatic hydrogens.[1][2][3] This chemical modification results in greater thermal stability and physical toughness compared to other common Parylene types.[4][5] Like other Parylenes, it is applied via a unique chemical vapor deposition (CVD) process at room temperature, which allows it to form a truly conformal, pinhole-free coating on a variety of substrates, including complex shapes.[2][3][4] Its excellent dielectric properties make it a superior electrical insulator for critical applications.[6]

Quantitative Electrical Properties of Parylene D

The electrical characteristics of Parylene D are crucial for its function as an insulator in electronic and biomedical applications. The following tables summarize the key quantitative data for its dielectric and insulation properties.

Table 1: Dielectric Constant and Dissipation Factor of Parylene D

The dielectric constant represents a material's ability to store electrical energy, while the dissipation factor quantifies its inefficiency as an insulator.[7] For insulation purposes, a low dielectric constant is generally desirable.[8]

| Property | 60 Hz | 1 kHz | 1 MHz | Test Method |

| Dielectric Constant | 2.84[9] | 2.82[9] | 2.80[10] | ASTM D150[9] |

| Dissipation Factor | 0.004[9] | 0.003[9] | 0.002[10] | ASTM D150[9] |

Table 2: Electrical Insulation Properties of Parylene D

Dielectric strength, volume resistivity, and surface resistivity are key indicators of a material's ability to withstand electrical stress and resist current leakage. Higher values indicate better insulation performance.[11][12]

| Property | Value | Test Method |

| Dielectric Strength | 5,500 V/mil (215 MV/cm)[9][10] | ASTM D149 |

| Volume Resistivity (at 23°C, 50% RH) | 2 x 10¹⁶ Ω·cm[10] | ASTM D257 |

| Surface Resistivity (at 23°C, 50% RH) | 5 x 10¹⁶ Ω[10] | ASTM D257 |

Experimental Protocols

The data presented above are determined by standardized test methods developed by ASTM International. These protocols ensure consistency and comparability of results.

ASTM D150: AC Loss Characteristics and Permittivity (Dielectric Constant)

This test method is used to determine the dielectric constant and dissipation factor of solid electrical insulating materials over a range of frequencies.[13][14]

Methodology:

-

Specimen Preparation: A flat specimen of the material is prepared, ensuring it is larger than the electrodes to be used (typically 50mm or 2 inches in diameter).[7]

-

Electrode System: The specimen is placed between two metallic electrodes, forming a capacitor.

-

Measurement: The capacitance of the system with the specimen is measured at the desired frequency (e.g., 60 Hz, 1 kHz, 1 MHz).

-

Reference Measurement: A second measurement is taken without the specimen (with air or vacuum as the dielectric).[7]

-

Calculation: The dielectric constant is calculated as the ratio of the capacitance with the material to the capacitance with air/vacuum.[7][8][15] The dissipation factor, which measures the inefficiency of the insulator, is also determined from the AC measurements.[7]

ASTM D149: Dielectric Breakdown Voltage and Dielectric Strength

This test determines the voltage per unit thickness at which an insulating material will fail or "puncture" under electrical stress.[11][16] A higher value signifies a better insulator.[11]

Methodology:

-

Specimen Placement: The test specimen is placed between two electrodes.[11]

-

Voltage Application: An alternating voltage, typically at a commercial power frequency like 60 Hz, is applied.[17][18]

-

Voltage Increase: The voltage is increased from zero (or a low level) at a uniform rate until dielectric breakdown occurs.[11][19] This breakdown is observed as a puncture or electrical burn-through of the material.[11]

-

Measurement: The voltage at which failure occurs is recorded.

-

Calculation: The dielectric strength is calculated by dividing the breakdown voltage by the thickness of the specimen, typically expressed in volts per mil (V/mil).[19]

ASTM D257: DC Resistance or Conductance of Insulating Materials

This standard provides procedures to measure the volume resistivity and surface resistivity of insulating materials using a direct current (DC) voltage.[20][21][22]

Methodology:

-

Specimen and Electrodes: A standard-sized specimen (e.g., a 4-inch disk) is placed between two electrodes.[12][23] The electrode configuration differs for volume and surface resistivity measurements.

-

Voltage Application: A specified DC voltage is applied across the electrodes for a set duration, typically 60 seconds.[12][23]

-

Resistance Measurement: The resistance to the leakage current is measured. For volume resistivity, the current flowing through the material's bulk is measured.[12] For surface resistivity, the current flowing along the surface is measured.[12]

-

Calculation: The resistivity is calculated based on the measured resistance and the geometric dimensions of the specimen and electrodes.[21] The results are reported in ohm-centimeters (Ω·cm) for volume resistivity and ohms (Ω) or ohms per square for surface resistivity.

Relevance for Biomedical and Research Applications

The superior electrical insulation properties of Parylene D are critical for its use in medical and research fields.

-

Biocompatibility and Protection: Parylene coatings are biocompatible (USP Class VI) and biostable, forming a protective barrier that isolates the device from the body and protects the body from the device.[24][25][26] This is essential for implantable electronics like pacemakers, neurostimulators, and cochlear implants, where electrical signals must be precisely contained.[25][27]

-

Device Reliability: The high dielectric strength and volume resistivity prevent electrical shorts and signal interference, ensuring the long-term reliability of sensitive electronic components in the harsh, fluid-filled environment of the human body.[25]

-

Miniaturization: Because Parylene D provides excellent insulation even as an ultra-thin film, it allows for the miniaturization of medical devices without compromising electrical safety or performance.[4][26]

-

Drug-Eluting Devices: In applications like drug-eluting stents, the Parylene coating can act as a stable, insulating layer that helps control the release of therapeutic agents.[25]

References

- 1. ulprospector.com [ulprospector.com]

- 2. physics.rutgers.edu [physics.rutgers.edu]

- 3. microconnex.com [microconnex.com]

- 4. mddionline.com [mddionline.com]

- 5. advancedcoating.com [advancedcoating.com]

- 6. vsiparylene.com [vsiparylene.com]

- 7. Dielectric Constant and Dissipation Factor ASTM D150, IEC 60250 [intertek.com]

- 8. ASTM D150 | Materials Characterization Services [mat-cs.com]

- 9. paratronix.com [paratronix.com]

- 10. seas.upenn.edu [seas.upenn.edu]

- 11. plastics.ulprospector.com [plastics.ulprospector.com]

- 12. Surface Resistivity, Volume Resistivity, ASTM D257, IEC 62631-3-1 [intertek.com]

- 13. Dielectric Constant and Dissipation Factor - ASTM D150 - Test Method | Lucideon [lucideon.com]

- 14. file.yizimg.com [file.yizimg.com]

- 15. atslab.com [atslab.com]

- 16. store.astm.org [store.astm.org]

- 17. atslab.com [atslab.com]

- 18. researchgate.net [researchgate.net]

- 19. rauckmanutility.com [rauckmanutility.com]

- 20. DC Current Surface and Volume Resistivity - ASTM D257 - Test Method | Lucideon [lucideon.com]

- 21. store.astm.org [store.astm.org]

- 22. matestlabs.com [matestlabs.com]

- 23. specialchem.com [specialchem.com]

- 24. advancedcoating.com [advancedcoating.com]

- 25. Three Common Medical Applications for Parylene | Specialty Coating Systems [scscoatings.com]

- 26. vsiparylene.com [vsiparylene.com]

- 27. Parylene coating in biomedical applications | PPTX [slideshare.net]

Optical Transparency and Refractive Index of Parylene D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the optical properties of Parylene D, a chemical vapor deposited poly(dichloro-p-xylylene) polymer. Due to its excellent conformal coating properties, biocompatibility, and chemical inertness, Parylene D is increasingly utilized in various scientific and biomedical applications, including as a protective coating for medical devices, electronics, and sensors. A thorough understanding of its optical characteristics is crucial for applications where light transmission and refractive index are critical parameters.

Optical Transparency of Parylene D

Parylene D is generally characterized by its high transparency in the visible region of the electromagnetic spectrum, appearing as a clear, colorless film. However, its transparency varies significantly with the wavelength of light.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is the primary method for quantifying the optical transparency of thin films like Parylene D. The analysis reveals that while Parylene D is highly transparent in the visible range, it strongly absorbs ultraviolet (UV) light at wavelengths below approximately 300 nm. This UV-blocking characteristic can be advantageous in applications requiring protection from UV radiation but limits its use in deep UV applications.

Table 1: Ultraviolet Transmittance of Parylene D

| Wavelength (nm) | Approximate Transmittance (%) |

| 200 | < 10 |

| 250 | < 10 |

| 275 | ~20 |

| 300 | ~50 |

| 325 | ~75 |

| 350 | > 80 |

| 375 | > 85 |

| 400 | > 90 |

Refractive Index of Parylene D

The refractive index (n) is a dimensionless number that describes how light propagates through a material. It is a critical parameter in the design of optical components and for understanding light interaction at interfaces. The refractive index of Parylene D is known to be dependent on the wavelength of light.

Table 2: Refractive Index of Parylene D at Various Wavelengths

| Wavelength | Refractive Index (n) |

| 589 nm (Sodium D-line) | 1.669[1][2] |

| 450 GHz to 2.8 THz | 1.62[3] |

The variance in refractive index with wavelength (dispersion) is an important consideration in broadband optical applications.

Experimental Protocols

The accurate measurement of optical properties of thin films like Parylene D requires precise experimental techniques. The following sections detail the methodologies for measuring optical transparency and refractive index.

Measurement of Optical Transparency

Method: Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the percentage of light transmitted through a Parylene D film as a function of wavelength.

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

Procedure:

-

Sample Preparation: A thin film of Parylene D is deposited onto a transparent substrate (e.g., quartz or glass) using the chemical vapor deposition (CVD) process. An identical uncoated substrate is used as a reference.

-

Instrument Setup: The spectrophotometer is calibrated according to the manufacturer's instructions. The wavelength range is set, typically from 200 nm to 800 nm, to cover the UV and visible regions.

-

Baseline Correction: A baseline measurement is performed with the reference substrate in the sample beam path to account for any absorption or reflection by the substrate material.

-

Sample Measurement: The Parylene D-coated substrate is placed in the sample beam path, and the transmittance spectrum is recorded. The instrument measures the intensity of light passing through the sample compared to the reference beam.

-

Data Analysis: The resulting spectrum shows the percentage of transmittance at each wavelength. The data can be plotted to visualize the optical transparency of the Parylene D film.

Measurement of Refractive Index

Method: Spectroscopic Ellipsometry

Objective: To determine the refractive index and thickness of a Parylene D thin film.

Instrumentation: A spectroscopic ellipsometer.

Procedure:

-

Sample Preparation: A Parylene D film is deposited onto a reflective substrate, typically a polished silicon wafer.

-

Instrument Setup: The ellipsometer is aligned and calibrated. The angle of incidence and the wavelength range for the measurement are selected.

-

Measurement: A beam of polarized light is directed onto the Parylene D film at an oblique angle. The change in the polarization of the light upon reflection from the film-substrate system is measured by the detector. The instrument measures two parameters, Psi (Ψ) and Delta (Δ), as a function of wavelength.

-

Modeling and Data Analysis:

-

An optical model of the sample is constructed, which typically consists of the substrate (silicon), a native oxide layer (if present), and the Parylene D film.

-

The optical properties of the substrate and any underlying layers are known or measured separately.

-

A dispersion model (e.g., Cauchy or Sellmeier) is used to represent the refractive index of the Parylene D film as a function of wavelength.

-

The software then fits the model-generated Ψ and Δ values to the experimental data by varying the film thickness and the parameters of the dispersion model.

-

The best-fit values provide the thickness and the refractive index of the Parylene D film over the measured spectral range.

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the optical characterization of Parylene D thin films.

Caption: Workflow for determining the optical properties of Parylene D.

References

An In-depth Technical Guide to the Solubility and Chemical Resistance of Parylene D in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical resistance and solubility of Parylene D when exposed to a range of organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the performance of Parylene D coatings in various chemical environments.

Executive Summary

Parylene D, a member of the poly(p-xylylene) family of polymers, is a widely used conformal coating in the medical device, electronics, and pharmaceutical industries due to its excellent barrier properties and chemical inertness. It is the di-chloro-substituted variant of Parylene N. This guide details its performance when in contact with organic solvents, presenting quantitative data on its solubility and swelling characteristics. Furthermore, it outlines the standardized experimental protocols used to determine this resistance, providing a framework for reproducible testing.

Chemical Resistance and Solubility of Parylene D

Parylene D, much like its counterparts Parylene N and C, exhibits exceptional resistance to a wide array of organic solvents at ambient and moderately elevated temperatures. Investigations into the effects of organic solvents on Parylenes N, C, and D have consistently shown that they are insoluble up to 150°C.[1][2] Exposure to various classes of organic solvents typically results in a limited and entirely reversible swelling effect.[1][2]

Organic solvents such as chlorinated aromatics (e.g., chlorobenzene (B131634) and o-dichlorobenzene) and fluorinated solvents (e.g., trichlorotrifluoroethane) can cause a minor increase in film thickness, with the maximum swelling reported to be around 3%.[1][2] This swelling is a temporary physical effect, and the film returns to its original dimensions after the solvent is removed, for instance, by vacuum drying.[2][3] It has been noted that at 75°C for 2 hours, Parylene D can exhibit swelling greater than 5% when exposed to non-oxidizing sulfuric acid.[4]

At significantly higher temperatures, typically above 175°C, some high-boiling point solvents can soften and, in some cases, dissolve certain types of Parylene. For example, Parylene C can be dissolved in chloro-naphthalene at 175°C.[2][4][5] However, such conditions are not typical for most applications in the pharmaceutical and medical device fields.

Quantitative Swelling Data

While extensive quantitative data specifically for Parylene D is limited in publicly available literature, the performance of Parylene C and N provides a strong and relevant benchmark due to their similar chemical structures. The following tables summarize the available swelling data for Parylene C and N in various organic solvents, which is indicative of the expected performance of Parylene D.

Table 1: Swelling of Parylene C and N in Organic Solvents [6]

| Organic Reagent Class | Solvent | Temperature (°C) | Parylene C % Swelling | Parylene N % Swelling |

| Alcohol | Isopropyl | 25 | 0.1 | 0.3 |

| 75 | 0.2 | 0.3 | ||

| Aliphatic Hydrocarbon | Iso-Octane | 25 | 0.4 | 0.2 |

| 75 | 0.5 | 0.3 | ||

| Amine | Pyridine | 25 | 0.5 | 0.2 |

| 75 | 0.7 | 0.4 | ||

| Aromatic Hydrocarbon | Xylene (mixed) | 25 | 2.3 | 1.4 |

| 75 | 3.3 | 2.1 | ||

| Chlorinated Aromatic | Chlorobenzene | 25 | 1.5 | 1.1 |

| 75 | 2.0 | 1.7 | ||

| O-Dichlorobenzene | 25 | 3.0 | 0.2 | |

| 75 | 1.4 | 0.3 | ||

| Chlorinated Olefin | Trichloroethylene | 25 | 0.8 | 0.5 |

| 75 | 0.9 | 0.7 | ||

| Fluorocarbon | Trichlorotrifluoroethane | 25 | 0.2 | 0.2 |

| 75 | 0.3 | 0.2 | ||

| Ketone | Acetone | 25 | 0.9 | 0.3 |

| 75 | 0.9 | 0.4 | ||

| 2,4-Pentanedione | 25 | 1.2 | 0.6 | |

| 75 | 1.8 | 0.7 |

Note: The data represents the percentage change in film thickness due to swelling or solvent content after immersion until equilibrium was reached. The swelling was reported to be reversible upon drying.

Experimental Protocols for Chemical Resistance Testing

The evaluation of the chemical resistance of plastics, including Parylene D, is typically conducted following standardized procedures to ensure reproducibility and comparability of results. The American Society for Testing and Materials (ASTM) standard D543, "Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents," provides a comprehensive framework for such testing.

The most common procedure for testing the chemical resistance of a material like Parylene D is the immersion test. This involves the complete submersion of test specimens in the chemical reagent for a specified duration and at a controlled temperature. The effects of the chemical exposure are then evaluated by measuring changes in weight, dimensions, appearance, and mechanical properties.

-

Test Specimen Preparation:

-

Standard test specimens of Parylene D-coated substrates are prepared. The dimensions of the specimens should be uniform to ensure consistent results. A typical size for weight and dimensional change measurements is 76 mm by 25 mm with a thickness of 3.2 mm.

-

The specimens are conditioned before testing as per ASTM D618, "Standard Practice for Conditioning Plastics for Testing," to ensure that the initial state of the material is standardized. This typically involves conditioning at 23 ± 2°C and 50 ± 5% relative humidity for a minimum of 40 hours.

-

-

Initial Measurements:

-

Prior to immersion, each specimen is weighed to the nearest 0.1 mg.

-

The dimensions (length, width, and thickness) of each specimen are measured with a micrometer at several points to obtain an accurate average.

-

-

Immersion Procedure:

-

The specimens are placed in a suitable container filled with the test solvent. Each specimen should be fully immersed without touching the sides of the container or other specimens.

-

The volume of the solvent should be sufficient to avoid significant changes in concentration throughout the test. A common ratio is 10 mL of solvent per gram of the specimen.

-

The containers are sealed to prevent evaporation of the solvent and placed in a temperature-controlled environment (e.g., an oven or water bath) for the specified test duration. Standard test durations are often 7 days, but can be varied depending on the application.

-

-

Post-Immersion Analysis:

-

After the specified immersion period, the specimens are removed from the solvent.

-

They are gently wiped dry with a clean, lint-free cloth to remove excess surface liquid.

-

The specimens are immediately weighed to determine the change in weight.

-

The dimensions are re-measured to determine any swelling or shrinkage.

-

The appearance of the specimens is visually inspected for any changes, such as discoloration, crazing, cracking, or delamination of the coating.

-

For a more in-depth analysis, mechanical properties such as tensile strength and elongation can be measured and compared to those of unexposed control specimens.

-

-

Calculation of Results:

-

Percent Weight Change: % Weight Change = [(W_f - W_i) / W_i] * 100 where W_i is the initial weight and W_f is the final weight.

-

Percent Dimensional Change: % Dimensional Change = [(D_f - D_i) / D_i] * 100 where D_i is the initial dimension and D_f is the final dimension.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the ASTM D543 immersion test for evaluating the chemical resistance of Parylene D.

Caption: ASTM D543 Immersion Test Workflow for Parylene D.

References

- 1. What Solvent Breaks Down Parylene? | Specialty Coating Systems [scscoatings.com]

- 2. paryleneengineering.com [paryleneengineering.com]

- 3. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 4. Solvent Resistance of Parylene | Specialty Coating Systems [scscoatings.com]

- 5. microconnex.com [microconnex.com]

- 6. vsiparylene.com [vsiparylene.com]

Unveiling the Superior Moisture Barrier Performance of Parylene D Coatings: A Technical Guide

For researchers, scientists, and drug development professionals, ensuring the longevity and reliability of sensitive components is paramount. Moisture ingress is a critical failure vector for a vast array of applications, from implantable medical devices to sophisticated electronics. This technical guide provides an in-depth analysis of the exceptional moisture barrier properties of Parylene D coatings, offering quantitative data, detailed experimental protocols, and clear visualizations to support informed material selection and application development.

Parylene D, a chlorinated poly(para-xylylene), is a high-performance conformal coating renowned for its outstanding barrier properties, thermal stability, and biocompatibility. Its unique vapor deposition polymerization (VDP) process allows for the formation of a pinhole-free, uniform coating that provides an excellent shield against moisture and other corrosive elements.

Quantitative Analysis of Moisture Barrier Properties

The efficacy of a moisture barrier is primarily quantified by its Water Vapor Transmission Rate (WVTR), which measures the rate at which water vapor permeates through a material. Parylene D consistently demonstrates one of the lowest WVTR values among various conformal coatings, making it a superior choice for moisture-sensitive applications.

Water Vapor Transmission Rate (WVTR) and Permeability

The following table summarizes the WVTR and gas permeability data for Parylene D in comparison to other Parylene variants and common conformal coatings. Lower values indicate superior barrier performance.

| Polymer | Water Vapor Transmission Rate (WVTR) (g·mm/m²·day) |

| Parylene D | 0.09 [1][2][3][4] |

| Parylene C | 0.08[1][3][4] |

| Parylene N | 0.59[1][3][4] |

| Parylene HT® | 0.22[1][3][4] |

| Epoxy (ER) | 0.94[1][2] |

| Polyurethane (UR) | 0.93 - 3.4[1] |

| Silicone (SR) | 1.7 - 47.5[1] |

| Acrylic (AR) | 13.9[4] |

| Data sourced from studies utilizing ASTM E96 test methodology.[4] |

Water Absorption

In addition to resisting vapor transmission, Parylene D exhibits minimal water absorption, further contributing to its protective capabilities. The following table highlights the low water absorption of Parylene D after prolonged immersion.

| Material | Water Absorption (% after 24 hours) | Test Method |

| Parylene D | <0.1 [1] | ASTM D570 |

| Parylene C | <0.1[1] | ASTM D570 |

| Parylene N | <0.1[1] | ASTM D570 |

| Parylene HT® | <0.01[1] | ASTM D570 |

Experimental Protocols

To ensure accurate and reproducible assessment of Parylene D's moisture barrier properties, standardized experimental protocols are essential. The following sections detail the methodologies for Parylene D deposition and subsequent WVTR testing.

Parylene D Deposition via Chemical Vapor Deposition (CVD)

Parylene D coatings are applied at room temperature through a unique vapor deposition polymerization process, which ensures a uniform and conformal coating, even on complex geometries.

1. Substrate Preparation:

- Cleaning: The substrate must be meticulously cleaned to remove any organic and inorganic contaminants. This can be achieved through a multi-step process involving solvent cleaning (e.g., with isopropyl alcohol and acetone), followed by plasma treatment (e.g., oxygen or argon plasma) to enhance surface activation.

- Adhesion Promotion: To ensure robust adhesion of the Parylene D film, a pre-treatment with an adhesion promoter, typically a silane-based solution (e.g., A-174 silane), is applied. This is often done via vapor phase deposition or dip coating.

2. Parylene D Deposition Process:

- Vaporization: The solid di-chloro-p-xylylene dimer, the precursor for Parylene D, is vaporized under vacuum at approximately 150°C.

- Pyrolysis: The vaporized dimer is then passed through a high-temperature furnace (pyrolysis zone) at around 650-700°C. This process cleaves the dimer into its reactive monomeric form, chloro-p-xylylene.

- Deposition: The gaseous monomer enters the deposition chamber at ambient temperature. Here, it spontaneously polymerizes onto all exposed surfaces of the substrate, forming a thin, transparent, and pinhole-free film of poly(chloro-p-xylylene), or Parylene D. The thickness of the coating is controlled by the amount of dimer used.

Water Vapor Transmission Rate (WVTR) Testing: ASTM E96

The ASTM E96 standard provides a method for determining the rate of water vapor transmission through permeable and semi-permeable materials. The "wet cup" or "desiccant" (dry cup) method is commonly employed.

1. Sample Preparation:

- A free-standing film of Parylene D of a specified thickness (e.g., 25 µm) is carefully prepared. Alternatively, the Parylene D coating is applied to a porous substrate that offers minimal resistance to water vapor transmission.

- The coated substrate or free-standing film is sealed over the opening of a test cup.

2. Test Procedure (Desiccant Method):

- The test cup is filled with a desiccant, such as anhydrous calcium chloride, to create a low-humidity environment inside the cup.

- The cup is then placed in a controlled environmental chamber with a constant high humidity (e.g., 90% RH) and temperature (e.g., 37°C).

- The assembly is weighed periodically over a set duration. The rate of weight gain of the cup is directly proportional to the amount of water vapor that has permeated through the Parylene D film.

3. Calculation:

- The WVTR is calculated using the following formula: WVTR = (G / t) / A Where:

- G = Weight gain (g)

- t = Time (h)

- A = Area of the specimen (m²)

- The result is typically expressed in g/m²·day. To compare materials of different thicknesses, the permeance is often normalized to the thickness, resulting in the permeability value (g·mm/m²·day).

Visualizing the Process

To further elucidate the experimental workflows, the following diagrams, generated using Graphviz, illustrate the key processes involved in evaluating the moisture barrier properties of Parylene D coatings.

Caption: Workflow for Parylene D Coating Deposition.

Caption: Experimental Workflow for WVTR Testing (ASTM E96).

References

A Technical Guide to the Gas Permeability of Parylene D

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the gas permeability characteristics of Parylene D, a conformal coating valued for its barrier properties in a range of scientific and medical applications. Understanding the permeation of gases such as oxygen and nitrogen through Parylene D films is critical for its use in implantable devices, drug delivery systems, and sensitive electronic components where a controlled internal environment is paramount. This document provides a concise summary of quantitative permeability data, details the standardized experimental methodologies for its measurement, and illustrates the general workflow of gas permeability testing.

Gas Permeability Data for Parylene D

The barrier performance of Parylene D against common atmospheric gases is a key consideration for its application. The following table summarizes the gas permeability of Parylene D to oxygen and nitrogen, providing a comparative look at its performance. The data is presented in a standardized unit to facilitate comparison with other polymeric films.

| Polymer | Gas | Permeability at 25 °C [(cc·mm)/(m²·day·atm)] |

| Parylene D | Nitrogen (N₂) | 1.8 [1] |

| Parylene D | Oxygen (O₂) | 12.6 [1] |

| Parylene C | Nitrogen (N₂) | 0.4[1] |

| Parylene C | Oxygen (O₂) | 2.8[1] |

| Parylene N | Nitrogen (N₂) | 7.7[2] |

| Parylene N | Oxygen (O₂) | 30[2] |

Experimental Protocols for Gas Permeability Measurement

The determination of gas permeability through thin plastic films like Parylene D is governed by standardized testing methods. The most widely recognized standard is ASTM D1434, "Standard Test Method for Determining Gas Permeability Characteristics of Plastic Film and Sheeting".[3][4][5][6][7] This standard outlines two primary methods for measuring the steady-state rate of gas transmission: the manometric method and the volumetric method.

Principle of Operation

In both methods, the plastic film sample is mounted as a sealed barrier between two chambers in a gas transmission cell.[3] One chamber, the high-pressure side, is filled with the test gas (e.g., oxygen or nitrogen) at a specified pressure. The other chamber, the low-pressure side, is initially evacuated or purged with a carrier gas. The pressure difference creates a driving force for the gas to permeate through the film.

Manometric Method

The manometric method measures the change in pressure on the low-pressure side of the film over time.[3][6] As the test gas permeates through the material, the pressure in the initially evacuated low-pressure chamber increases. This pressure change is monitored by a sensitive pressure transducer. The gas transmission rate (GTR) is then calculated from the rate of this pressure increase. This method is particularly suitable for films with low permeability.[6]

Volumetric Method

In the volumetric method, the low-pressure chamber is maintained at a constant pressure, typically near atmospheric pressure.[3] The volume of gas that permeates through the film is measured over time. This can be accomplished by displacing a liquid in a capillary tube or by using a sensitive flow meter. The GTR is determined from the volume of gas that passes through the film per unit time. This method is often used for materials with higher permeability rates.[6]

It is important to note that results from gas permeability testing can be influenced by several factors, including the specific procedure used, the laboratory conducting the test, and the history of the sample.[3] Factors not explicitly controlled in the standard, such as moisture content and plasticizer content, can also affect permeability.[3]

Experimental Workflow for Gas Permeability Testing

The following diagram illustrates a generalized workflow for determining the gas permeability of a Parylene D film in accordance with the principles outlined in ASTM D1434.

References

- 1. hzo.com [hzo.com]

- 2. vp-sci.com [vp-sci.com]

- 3. ASTM D1434 Standard For measuring gas permeability of plastic film and sheeting [versaperm.com]

- 4. eurolab.net [eurolab.net]

- 5. "ASTM D1434: 2023 Plastic Film Gas Permeability Test" [bsbedge.com]

- 6. global.saicheng.cn [global.saicheng.cn]

- 7. store.astm.org [store.astm.org]

crystal structure and morphology of Parylene D films

An In-depth Technical Guide to the Crystal Structure and Morphology of Parylene D Films

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the . Parylene D, or poly(dichloro-p-xylylene), is a chlorinated derivative of Parylene N and is known for its excellent dielectric properties, thermal stability, and barrier characteristics.[1][2][3] This document details the relationship between the deposition process, subsequent annealing, and the resultant structural and morphological properties of these films. It is intended to be a valuable resource for professionals working with Parylene D in fields such as medical devices, electronics, and pharmaceuticals.

Crystal Structure of Parylene D

Parylene D, like other members of the Parylene family, is a semi-crystalline polymer.[4][5] The degree of crystallinity is a critical parameter that influences its mechanical, thermal, and barrier properties.[4] The arrangement of the polymer chains into ordered crystalline structures is influenced by the deposition conditions and post-deposition annealing processes. While detailed crystallographic data for Parylene D is not as abundant in the literature as for Parylene C and N, the fundamental principles of its crystal structure can be understood through analysis of related compounds and the available data.

Crystallographic Parameters

Table 1: Crystal Structure Data for Parylene C (for reference)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [5][6] |

| Space Group | P2₁/c | [6] |

| a | 5.96 Å | [6] |

| b | 12.69 Å | [6] |

| c (chain axis) | 6.66 Å | [6] |

| β | 135.2° | [6] |

Note: This data is for Parylene C and is provided as a reference due to the limited availability of specific crystallographic data for Parylene D.

Factors Influencing Crystallinity

The degree of crystallinity in Parylene D films is significantly affected by the parameters of the Chemical Vapor Deposition (CVD) process and subsequent thermal treatments.

-

Deposition Temperature: The temperature of the substrate during deposition plays a crucial role. Higher deposition temperatures can provide more thermal energy for the polymer chains to arrange into a more ordered, crystalline structure.[7]

-

Sublimation and Pyrolysis Temperatures: The temperatures used for sublimating the dimer and pyrolyzing it into the monomer can affect the deposition rate and the energy of the depositing species, which in turn influences the film's crystallinity.

-

Annealing: Post-deposition annealing at temperatures above the glass transition temperature (Tg) but below the melting temperature (Tm) can increase the crystallinity of the film.[4] This process allows for the rearrangement of amorphous polymer chains into more stable crystalline domains.

Morphology of Parylene D Films

The surface and bulk morphology of Parylene D films are critical to their performance, affecting properties such as surface roughness, conformity, and the presence of defects.

Surface Morphology

The surface of as-deposited Parylene D films is generally conformal and pinhole-free due to the nature of the CVD process.[2] However, the surface roughness can be influenced by deposition conditions.

-

Deposition Rate: Higher deposition rates can lead to increased surface roughness.

-

Substrate Surface: The topography of the underlying substrate can also influence the morphology of the deposited film.

SEM and AFM are powerful techniques for visualizing and quantifying the surface morphology of Parylene D films. SEM provides high-resolution images of the surface topography, revealing features such as grains, nodules, and defects.[8][9][10] AFM can provide three-dimensional surface maps and quantitative data on surface roughness parameters like Rq (root mean square roughness) and Ra (arithmetic average roughness).[1][11][12]